(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
Description
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN7O/c26-18-8-10-19(11-9-18)33-24-22(29-30-33)23(27-16-28-24)31-12-14-32(15-13-31)25(34)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMWCZCMXYJRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a triazolo[4,5-d]pyrimidine core have been found to inhibit cyclin-dependent kinases (cdks). CDKs are crucial regulators of cell cycle progression and have been implicated in various types of cancer.
Mode of Action
Similar compounds have been shown to inhibit cdk2, a specific type of cdk. These inhibitors typically work by binding to the active site of the kinase, preventing it from phosphorylating its substrates and thus halting cell cycle progression.
Biochemical Pathways
By inhibiting cdk2, the compound would likely affect the cell cycle, particularly the transition from the g1 phase to the s phase. This could lead to cell cycle arrest and potentially induce apoptosis.
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties.
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines, including mcf-7 and hct-116. This suggests that the compound could have potential antitumor activity.
Biological Activity
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 486.88 g/mol. The presence of the triazole and piperazine moieties suggests potential interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antitumor Activity : Several studies have reported that triazolo-pyrimidine derivatives demonstrate significant cytotoxic effects against various cancer cell lines.
- Antibacterial and Antifungal Properties : Compounds containing piperazine and triazole rings have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. For example, the triazole ring can be formed through cyclization reactions involving appropriate precursors such as hydrazones or amidrazones. The synthesis pathway often includes:
- Formation of the triazole ring via cycloaddition.
- Subsequent functionalization to introduce the piperazine and naphthalene moieties.
Antitumor Activity
A study published in Molecules evaluated a series of triazole derivatives for their cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting strong potential for further development as anticancer drugs .
Antibacterial Activity
Research has demonstrated that derivatives similar to the target compound possess significant antibacterial properties. For instance, a comparative study showed that certain piperazine-based compounds were effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In vitro tests against fungal strains revealed that some synthesized triazolo-pyrimidine derivatives displayed antifungal activity comparable to established antifungal agents . This highlights their potential use in treating fungal infections.
Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have shown efficacy against various cancer cell lines, including those from breast and lung cancers. The mechanism often involves the inhibition of specific kinases that are crucial for tumor growth and survival .
Antimicrobial Activity
Compounds featuring triazole rings are known for their antimicrobial properties. Research has demonstrated that similar triazolo-pyrimidine derivatives can inhibit bacterial growth and may serve as leads for developing new antibiotics .
Central Nervous System Effects
The piperazine moiety is frequently associated with neuropharmacological activity. Compounds containing piperazine have been explored for their potential as anxiolytics and antidepressants. The combination of piperazine with the triazolo-pyrimidine structure may enhance these effects, warranting further investigation into its psychotropic properties .
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of similar triazolo-pyrimidine compounds on MCF7 breast cancer cells. The results indicated that these compounds significantly reduced cell viability through apoptosis induction mechanisms. This suggests that (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone could be explored further as a potential cancer therapeutic agent .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial properties of related compounds against various bacterial strains. The results showed substantial inhibition against Gram-positive bacteria, indicating potential for development as an antibiotic .
Chemical Reactions Analysis
Table 1: Key Synthetic Reactions
Substitution Reactions
The 4-chlorophenyl and triazolo-pyrimidine groups are reactive sites for nucleophilic substitution and cross-coupling reactions.
Table 2: Substitution Reactions and Outcomes
Ring-Opening and Rearrangement
The triazolo-pyrimidine core undergoes ring-opening under acidic conditions, forming intermediates for further derivatization . For example:
-
Reaction with HCl : Protonation of the triazole nitrogen leads to ring cleavage, generating a diaminopyrimidine intermediate.
-
Rearrangement with hydrazine : Forms pyrimido[1,6-b] triazine derivatives, confirmed via NMR and mass spectrometry .
Solvent-Dependent Reactivity
Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the pyrimidine C-5 position, while nonpolar solvents favor piperazine-sidechain reactions .
Table 3: Solvent Effects on Reactivity
| Solvent | Reaction Type | Yield (%) | Key Observation |
|---|---|---|---|
| DMF | C-5 bromination | 78 | Selective functionalization of pyrimidine |
| Toluene | Piperazine acylation | 92 | High regioselectivity |
Biological Activity Modulation via Structural Modifications
Structural tweaks to the triazolo-pyrimidine or piperazine groups significantly alter kinase inhibition profiles :
-
Methylation of piperazine nitrogen (e.g., compound 9d) : Reduces PfGSK3 activity (IC50 = 398 nM) but retains PfPK6 inhibition .
-
Benzothiophene-to-naphthalene substitution (e.g., compound 18b) : Abolishes PfGSK3 binding while maintaining PfPK6 IC50 (~500 nM) .
Oxidation and Stability
The naphthalen-1-yl methanone group undergoes slow oxidation in the presence of H2O2, forming a ketone oxide detectable via HPLC-MS. No degradation is observed under inert atmospheres.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolo-pyrimidine derivatives with diverse substitutions. Below is a comparative analysis with key analogs:
Compound A : {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7)
- Structural Differences: 4-Methylphenyl vs. 4-Chlorophenyl on the triazole ring. 4-Trifluoromethylphenyl vs. Naphthalen-1-yl in the methanone group.
- The trifluoromethyl group introduces strong electron-withdrawing effects, which might enhance binding to hydrophobic pockets but reduce solubility compared to the naphthalene group .
Compound B : Triazolo-pyrimidine derivatives with natural product-based substituents
- Key Features :
- Natural compounds (e.g., plant-derived biomolecules) often exhibit lower toxicity profiles but reduced specificity compared to synthetic analogs like the target compound.
- Studies suggest that synthetic triazolo-pyrimidines show higher potency in inducing ferroptosis (a form of regulated cell death) in cancer cells compared to natural derivatives .
Table 1: Structural and Functional Comparison
Research Findings and Mechanistic Insights
Pharmacological Activity
- Compound A: Demonstrated efficacy in preclinical models for kinase-driven cancers, with IC₅₀ values in the nanomolar range .
- Natural Analogs : Exhibit broader but weaker bioactivity, often requiring higher concentrations (IC₅₀ > 10 µM) for similar effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for synthesizing this compound?
- Methodology : The compound’s triazolopyrimidine core can be synthesized via cyclization reactions. A general approach involves refluxing precursors (e.g., chloranil in xylene) for 25–30 hours to facilitate heterocycle formation . Optimization may include adjusting reaction time, temperature, and stoichiometry of chloranil (1.4 mmol per 1 mmol precursor) to maximize yield. Post-reaction treatment with 5% NaOH ensures separation of organic layers, followed by drying (Na₂SO₄) and recrystallization (methanol) for purification .
- Key Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Time | 25–30 hours | Critical for cyclization |
| Solvent | Xylene | High boiling point aids reflux |
| Purification Method | Recrystallization (MeOH) | Purity >95% |
Q. How can structural characterization be rigorously validated for this compound?
- Methodology : Use a combination of 1H/13C-NMR (300–500 MHz in CDCl₃/DMSO-d₆) to confirm proton environments and carbon frameworks, particularly the triazole-pyrimidine and piperazine moieties . FT-IR identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., m/z 356 for analogous compounds) . Elemental analysis validates C/H/N ratios within ±0.3% of theoretical values .
Q. What purification techniques are most effective for removing byproducts in the final synthesis step?
- Methodology : Recrystallization using methanol or ethanol is preferred for polar impurities . For non-polar byproducts, column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) resolves structurally similar contaminants . Monitor purity via TLC (Rf ~0.85–0.88) and HPLC (C18 column, >98% purity threshold) .
Advanced Research Questions
Q. How to design assays for evaluating its biological activity against kinase targets?
- Methodology :
- Target Selection : Prioritize kinases with ATP-binding pockets (e.g., EGFR, VEGFR) due to the triazolopyrimidine scaffold’s ATP-mimetic properties.
- In Vitro Assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) at 10 nM–10 µM concentrations. Include positive controls (e.g., staurosporine) .
- Cell-Based Validation : Test anti-proliferative effects in cancer lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations using nonlinear regression .
Q. What computational strategies predict binding modes and selectivity of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding sites. Focus on hydrogen bonds (e.g., naphthalenyl methanone with Lys/Arg residues) and hydrophobic contacts (4-chlorophenyl group) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Calculate RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How to resolve contradictions in observed vs. predicted bioactivity data?
- Methodology :
- Data Triangulation : Cross-validate experimental IC₅₀ values with computational binding energies. Discrepancies may arise from off-target effects or solubility issues.
- Solubility Testing : Use shake-flask method (PBS/DMSO) to determine logP and adjust assay buffers accordingly .
- Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity .
Q. What protocols assess stability under physiological conditions (pH, temperature)?
- Methodology :
- Forced Degradation : Incubate compound in PBS (pH 7.4/2.0/9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) to identify decomposition thresholds .
Q. How to conduct structure-activity relationship (SAR) studies on analogs?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
